molecular formula C17H11BrCl2N2O3 B2600867 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one CAS No. 866039-37-4

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one

Cat. No.: B2600867
CAS No.: 866039-37-4
M. Wt: 442.09
InChI Key: KISBQXIRSGXUFD-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the bromo group: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the dichlorophenyl and methoxyphenoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the bromo or dichlorophenyl groups, potentially yielding dehalogenated products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromo and dichlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in suitable solvents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one would depend on its specific biological or chemical activity. Generally, compounds in this class may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,5-dichlorophenyl)pyridazin-3-one
  • 5-(4-Methoxyphenoxy)pyridazin-3-one
  • 2-(2,5-Dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one

Uniqueness

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one is unique due to the specific combination of substituents on the pyridazinone core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-24-11-3-5-12(6-4-11)25-15-9-21-22(17(23)16(15)18)14-8-10(19)2-7-13(14)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISBQXIRSGXUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=C(C=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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